molecular formula C22H23N3O3 B11471644 2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

2-[ethyl(phenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B11471644
M. Wt: 377.4 g/mol
InChI Key: ZBWOYZYNUCCWAK-UHFFFAOYSA-N
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Description

2-[ETHYL(PHENYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ETHYL(PHENYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[ETHYL(PHENYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated isoquinoline compounds .

Scientific Research Applications

2-[ETHYL(PHENYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[ETHYL(PHENYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[ETHYL(PHENYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is unique due to its specific structural features and the presence of both ethyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(N-ethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C22H23N3O3/c1-4-24(16-8-6-5-7-9-16)21-14-18-17-13-20(28-3)19(27-2)12-15(17)10-11-25(18)22(26)23-21/h5-9,12-14H,4,10-11H2,1-3H3

InChI Key

ZBWOYZYNUCCWAK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC

Origin of Product

United States

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